

A Comparative Guide to Ethyl 1H-Pyrazole-4-Carboxylate as a Reference Standard

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Compound of Interest

Compound Name: *Ethyl 1-Ethylpyrazole-4-carboxylate*

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In the landscape of pharmaceutical research and development, the purity and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. Ethyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block, is increasingly utilized not only as a synthetic intermediate but also as a reference standard for the characterization and quality control of pyrazole-containing active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of Ethyl 1H-pyrazole-4-carboxylate with viable alternative reference standards, supported by experimental data and detailed analytical protocols.

Introduction: The Role of Pyrazole Scaffolds and the Importance of High-Purity Reference Standards

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.^[1] The accurate quantification of these APIs and their impurities is a critical aspect of drug development and quality control. This necessitates the use of well-characterized reference standards. A reference standard is a highly purified and well-characterized substance used to confirm the identity, strength, quality, and purity of drug substances and products.

Ethyl 1H-pyrazole-4-carboxylate has emerged as a crucial reference material due to its structural relevance to a wide array of pyrazole-based pharmaceuticals. Its stability and distinct analytical profile make it a suitable candidate for this purpose. However, the selection of an appropriate reference standard is not a one-size-fits-all decision and depends on the specific analytical requirements of the assay.

It is important to distinguish Ethyl 1H-pyrazole-4-carboxylate from its isomer, **Ethyl 1-Ethylpyrazole-4-carboxylate**. The "1H" designation indicates that the pyrazole ring is unsubstituted at the nitrogen, allowing for tautomerism. This is the more common and commercially available isomer used in synthesis and as a reference material. This guide will focus on the Ethyl 1H-pyrazole-4-carboxylate isomer.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use and interpretation of analytical data.

Property	Ethyl 1H-pyrazole-4-carboxylate
Molecular Formula	C ₆ H ₈ N ₂ O ₂
Molecular Weight	140.14 g/mol [2]
CAS Number	37622-90-5 [2]
Appearance	White to off-white solid [2]
Melting Point	77 - 80 °C [2]
Solubility	Soluble in methanol and DMSO. [3]
Purity (Typical)	≥ 99% (HPLC) [2]
Storage Conditions	Store at 0-8 °C [2]

Structural Elucidation Workflow

The definitive identification and structural confirmation of a reference standard are achieved through a combination of spectroscopic techniques.

Caption: Workflow for the structural confirmation of a reference standard.

Comparative Analysis with Alternative Reference Standards

The choice of a reference standard should be based on a comparative evaluation of its analytical performance against suitable alternatives. Here, we compare Ethyl 1H-pyrazole-4-carboxylate with two other commercially available pyrazole derivatives that could serve as alternatives in specific analytical scenarios: Methyl 1H-pyrazole-4-carboxylate and Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Parameter	Ethyl 1H-pyrazole-4-carboxylate	Methyl 1H-pyrazole-4-carboxylate	Ethyl 3-amino-1H-pyrazole-4-carboxylate
Molecular Formula	C ₆ H ₈ N ₂ O ₂	C ₅ H ₆ N ₂ O ₂	C ₆ H ₉ N ₃ O ₂
Molecular Weight	140.14 g/mol [2]	126.12 g/mol	155.15 g/mol [4]
CAS Number	37622-90-5[2]	51105-90-9	6994-25-8[4]
Key Differentiator	Ethyl ester	Methyl ester	Amino substitution on the pyrazole ring
Typical Purity	≥ 99% (HPLC)[2]	≥ 98%	≥ 97%
Application Note	Broadly applicable for pyrazole-based APIs.	Suitable when the API contains a methyl ester or to avoid ester exchange.	Useful for APIs with an amino-pyrazole core.

Rationale for Selection:

- Methyl 1H-pyrazole-4-carboxylate: This alternative is useful in assays where the API itself is a methyl ester, preventing potential transesterification issues during sample preparation or analysis. Its lower molecular weight can also lead to different retention times in chromatography, which can be advantageous for resolving co-eluting peaks.

- Ethyl 3-amino-1H-pyrazole-4-carboxylate: The presence of the amino group significantly alters the polarity and basicity of the molecule. This makes it a suitable reference standard for APIs that also contain an amino-pyrazole moiety, as it will likely exhibit a similar chromatographic behavior and ionization profile in mass spectrometry.

Experimental Data and Performance Comparison

To provide a practical comparison, we present representative analytical data for Ethyl 1H-pyrazole-4-carboxylate.

High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for the purity assessment and quantification of reference standards.

Typical Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile: 0.1% Trifluoroacetic acid in Water (Gradient or Isocratic)[5]
Flow Rate	1.0 mL/min[5]
Injection Volume	10 μ L
Detection Wavelength	237 nm[5]
Column Temperature	30°C

Method Validation Parameters (Illustrative):

Parameter	Typical Performance
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	~0.5 µg/mL
Limit of Quantification (LOQ)	~1.5 µg/mL
Accuracy (% Recovery)	98% - 102% ^[5]
Precision (% RSD)	< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Typical GC-MS Conditions:

Parameter	Condition
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent ^[6]
Injector Temperature	250 °C ^[6]
Carrier Gas	Helium at a constant flow of 1.2 mL/min ^[6]
Oven Program	80°C (2 min hold), then ramp to 280°C at 10°C/min, hold for 5 min ^[6]
Mass Spectrometer	Electron Ionization (EI) at 70 eV

Expected Fragmentation Pattern:

The mass spectrum of Ethyl 1H-pyrazole-4-carboxylate is characterized by a molecular ion peak (M^+) at m/z 140. Key fragment ions would include losses of the ethoxy group ($-OC_2H_5$, m/z 95) and the entire ester group ($-COOC_2H_5$, m/z 67). The fragmentation pattern can be used for unequivocal identification.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a primary tool for the characterization of reference standards.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

- 8.08 (s, 2H, pyrazole C3-H and C5-H)
- 4.31 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
- 1.36 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

- 163.5 (C=O)
- 139.0 (pyrazole C3 and C5)
- 112.0 (pyrazole C4)
- 60.5 (-OCH₂)
- 14.5 (-CH₃)

Experimental Protocols

Protocol 1: HPLC Purity Assay of Ethyl 1H-pyrazole-4-carboxylate

Objective: To determine the purity of Ethyl 1H-pyrazole-4-carboxylate by HPLC with UV detection.

Materials:

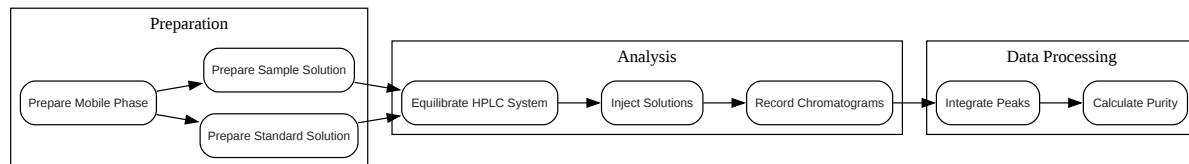
- Ethyl 1H-pyrazole-4-carboxylate reference standard and test sample
- Acetonitrile (HPLC grade)

- Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and syringes
- 0.45 μm syringe filters

Procedure:

- Mobile Phase Preparation: Prepare a solution of 0.1% TFA in water. The mobile phase can be run isocratically (e.g., 50:50 Acetonitrile:0.1% TFA in water) or with a gradient depending on the impurity profile.
- Standard Solution Preparation (100 $\mu\text{g/mL}$): Accurately weigh approximately 10 mg of the Ethyl 1H-pyrazole-4-carboxylate reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Sample Solution Preparation (100 $\mu\text{g/mL}$): Accurately weigh approximately 10 mg of the test sample and prepare in the same manner as the standard solution.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject 10 μL of the standard solution and the sample solution.
 - Record the chromatograms for a sufficient time to elute all components.
- Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, correcting for any impurities.

HPLC Analysis Workflow



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Caption: A typical workflow for an HPLC purity assay.

Protocol 2: GC-MS Identification of Ethyl 1H-pyrazole-4-carboxylate

Objective: To confirm the identity of Ethyl 1H-pyrazole-4-carboxylate using GC-MS.

Materials:

- Ethyl 1H-pyrazole-4-carboxylate sample
- Dichloromethane (GC grade)
- GC vials with inserts

Procedure:

- Sample Preparation: Prepare a solution of the sample in dichloromethane at a concentration of approximately 100 µg/mL.
- GC-MS Analysis:
 - Set up the GC-MS system with the conditions specified in section 4.2.
 - Inject 1 µL of the sample solution.

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
- Data Analysis: Compare the retention time and the mass spectrum of the sample with a reference spectrum or with the expected fragmentation pattern to confirm the identity.

Stability Considerations

The stability of a reference standard is crucial for its long-term reliability. A stability-indicating method, typically an HPLC method, should be used to monitor the purity of the reference standard over time.

Recommended Stability Study Conditions:

- Long-term: $5^{\circ}\text{C} \pm 3^{\circ}\text{C}$
- Accelerated: $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$

The purity of the reference standard should be checked at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months) to establish a re-test date.

Conclusion and Recommendations

Ethyl 1H-pyrazole-4-carboxylate is a well-characterized and suitable reference standard for a wide range of analytical applications in the pharmaceutical industry, particularly for the quality control of pyrazole-containing APIs. Its commercial availability at high purity, coupled with its distinct spectroscopic and chromatographic properties, makes it a reliable choice.

When selecting a reference standard, it is crucial to consider the specific requirements of the analytical method. For assays involving methyl ester pyrazole APIs, Methyl 1H-pyrazole-4-carboxylate may be a more appropriate choice to avoid potential analytical interferences. Similarly, for APIs containing an amino-pyrazole core, Ethyl 3-amino-1H-pyrazole-4-carboxylate may offer a closer analytical match.

Ultimately, the selection of a reference standard should be based on a thorough evaluation of its physicochemical properties, purity, and performance in the intended analytical method. This guide provides the foundational data and protocols to assist researchers in making an informed decision and ensuring the accuracy and reliability of their analytical results.

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